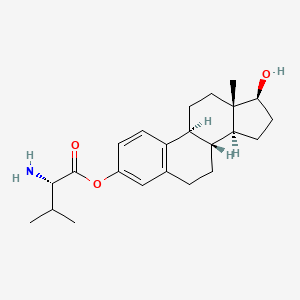
Sodium creatine phosphate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium creatine phosphate hydrate, also known as creatine phosphate disodium salt, is a biochemical reagent with the molecular formula C4H11N3NaO5P and a molar mass of 235.11 g/mol . This compound is primarily used in biochemical research and has significant applications in the medical field, particularly in cardiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves several steps. One common method starts with the reaction of creatine with phosphoric acid to form creatine phosphate. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in a crystalline form and is hydrated to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium creatine phosphate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled conditions, including specific temperatures and pH levels, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted creatine phosphate compounds .
Scientific Research Applications
Sodium creatine phosphate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphate compounds.
Medicine: It is used in cardiology to protect the heart muscle during ischemic conditions and surgeries.
Mechanism of Action
The mechanism of action of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves its role in the energy metabolism of cells. The compound serves as a reservoir of high-energy phosphate bonds, which are used to regenerate ATP from ADP during periods of high energy demand. This process is crucial for maintaining cellular energy homeostasis, particularly in muscle cells .
Comparison with Similar Compounds
Similar Compounds
- Creatine phosphate monohydrate
- Creatine phosphate disodium salt
- Creatine phosphate dipotassium salt
Uniqueness
Sodium creatine phosphate hydrate is unique due to its specific hydration state and its role in biochemical research and medical applications. Compared to other similar compounds, it offers distinct advantages in terms of solubility and stability, making it a preferred choice in various scientific and industrial applications .
Properties
IUPAC Name |
trisodium;2-[carbamimidoyl(methyl)amino]acetate;hydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.3Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;;(H3,1,2,3,4);4*1H2/q;3*+1;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQHLWGRZUYPL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H17N3Na3O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7983500.png)






![sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-olate](/img/structure/B7983571.png)

![(2S,5R,6R)-3,3-Dimethyl-6-((R)-2-(3-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)ureido)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, sodium salt](/img/structure/B7983586.png)


![sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate](/img/structure/B7983603.png)
